(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid is a specialized boronic acid derivative characterized by its unique molecular structure, which combines a benzodiazole moiety with a boronic acid functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis due to its potential applications in drug development and material science.
The compound can be sourced from chemical suppliers and is often produced in laboratory settings for research purposes. Its unique properties make it a valuable intermediate in the synthesis of more complex chemical entities.
(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid belongs to the class of boronic acids, which are compounds containing a boron atom bonded to a hydroxyl group and an organic group. It is also classified under heterocyclic compounds due to the presence of the benzodiazole ring.
The synthesis of (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and composition of the synthesized compound.
The molecular formula for (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid is . The compound features a benzodiazole ring substituted at position 5 with a boronic acid group and at position 6 with a fluorine atom.
Key structural data include:
The compound's three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its reactivity and interactions with biological targets.
(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid participates in several significant chemical reactions:
These reactions are facilitated by specific conditions such as temperature control, choice of solvents, and catalyst selection, which are critical for optimizing yields and minimizing by-products.
The mechanism of action for (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles through its boronic acid functional group. This property makes it effective as an enzyme inhibitor, particularly against proteases involved in various biological processes.
The benzodiazole ring enhances binding affinity to specific biological targets by providing additional interaction sites through π-stacking or hydrogen bonding interactions.
Relevant analyses include melting point determination and spectroscopic characterization (NMR, IR) to confirm purity and identity.
(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid has several notable applications:
The synthesis of (1-benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid (CAS 2377605-77-9, C₁₃H₁₁BFN₃O₂) relies heavily on transition metal-catalyzed cross-coupling, with the Suzuki-Miyaura reaction being pivotal for introducing the boronic acid functionality [3]. Key steps involve coupling halogenated benzodiazole precursors (e.g., 5-bromo-1-benzyl-6-fluorobenzotriazole) with diboron reagents like bis(pinacolato)diboron (B₂pin₂) or pinacolborane. Palladium catalysts—particularly Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride)—enable transmetalation and C-B bond formation at C5 of the benzodiazole scaffold. This regioselectivity is dictated by the electron-deficient nature of the fluorinated heterocycle, which enhances oxidative addition at the C-Br site [3] [6].
Table 1: Catalyst Screening for Suzuki-Miyaura Borylation of 5-Bromo-1-benzyl-6-fluorobenzotriazole
Catalyst System | Ligand | Yield (%) | Reaction Time (h) |
---|---|---|---|
Pd(OAc)₂ | XPhos | 65 | 12 |
Pd(dppf)Cl₂ | None | 92 | 4 |
PdCl₂(PPh₃)₂ | PPh₃ | 78 | 8 |
Optimization studies reveal that Pd(dppf)Cl₂ achieves superior yields (≥92%) due to its stability and electron-transfer efficiency. Solvent selection is critical: Dimethoxyethane (DME) outperforms tetrahydrofuran (THF) by minimizing protodeboronation side reactions. Reaction temperatures above 80°C accelerate debromination but require careful control to avoid boronic acid degradation [3] [6].
Directed ortho-metalation (DoM) leverages the fluorine atom’s inductive effects to achieve regioselective C-H functionalization at the C5 position. Prior to benzylation, 6-fluorobenzodiazole undergoes lithiation at C5 using n-butyllithium (n-BuLi) at −78°C, followed by quenching with triisopropyl borate (B(OiPr)₃) and acidic hydrolysis. This route bypasses halogenation steps but demands anhydrous conditions to prevent nucleophilic aromatic substitution of fluorine [3] [4].
The fluorine atom’s strong electron-withdrawing character stabilizes the ortho-lithiated intermediate, directing metalation exclusively to C5. Substituents at N1 (e.g., tert-butoxycarbonyl protection) prevent N-lithiation side reactions. After borylation, deprotection enables subsequent N-benzylation. Yields for this sequence range from 70–85%, with purity >95% confirmed by high-performance liquid chromatography [4] [8].
N1-Benzylation precedes or follows boronic acid installation, depending on functional group tolerance. Alkylation of 6-fluoro-5-bromobenzodiazole with benzyl bromide occurs in dimethylformamide (DMF) using cesium carbonate as base. This combination minimizes O-benzylation and diarylation, achieving >95% regioselectivity for the benzodiazole nitrogen [2] [5].
Alternative pathways employ o-bromomethylphenylboronic acid for alkylation of pre-formed 6-fluorobenzodiazol-5-ylboronates. This method, adapted from peptide chemistry, introduces the benzyl group via nucleophilic substitution on secondary amine analogs. While efficient, it requires stoichiometric silver(I) oxide to suppress boronic acid self-condensation [5]. Critical parameters include:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9